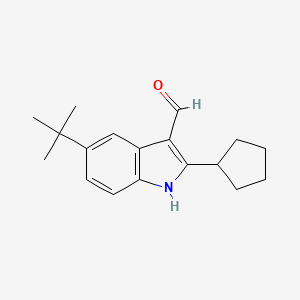

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentyl group, and an indole core with an aldehyde functional group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the tert-butyl and cyclopentyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Green chemistry principles, such as the use of renewable solvents and catalysts, are often employed to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: 5-tert-butyl-2-cyclopentyl-1H-indole-3-carboxylic acid.

Reduction: 5-tert-butyl-2-cyclopentyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that indole derivatives, including 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde, exhibit significant anticancer properties. Indoles are known for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. Studies have shown that modifications of indole structures can enhance their efficacy against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 6 to 35 nM against human cancer cells, indicating potent antiproliferative activity .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Molecular docking studies have indicated that derivatives of indole can interact effectively with kinase targets, which are pivotal in cancer signaling pathways. The presence of the tert-butyl and cyclopentyl groups may enhance hydrophobic interactions, potentially increasing binding affinity and specificity .

Biological Research

Protective Effects on Intestinal Barrier

Recent studies have explored the protective effects of indole aldehydes on intestinal barriers, particularly against pathogens like Toxoplasma gondii. The introduction of aldehyde groups into the indole scaffold has been shown to enhance gastrointestinal motility and reduce oxidative stress markers in infected models. This suggests that compounds like this compound could play a role in developing therapeutic strategies for intestinal diseases .

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems and exert antioxidant effects makes them candidates for treating neurodegenerative diseases. Research has highlighted the role of indoles in protecting neuronal cells from oxidative damage and apoptosis .

Synthetic Methodologies

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex structures from simpler precursors. This approach not only streamlines the synthesis process but also enhances the diversity of chemical entities that can be produced, facilitating the discovery of new bioactive compounds .

Diversity-Oriented Synthesis

The compound serves as a versatile scaffold for further chemical modifications, enabling the generation of libraries of related compounds with varied biological activities. This diversity-oriented synthesis approach is crucial for drug discovery efforts aimed at identifying new therapeutic agents with improved efficacy and reduced side effects .

Wirkmechanismus

The mechanism of action of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-indole-3-carbaldehyde: Lacks the tert-butyl and cyclopentyl groups, making it less sterically hindered and potentially more reactive.

5-tert-butyl-1H-indole-3-carbaldehyde: Similar structure but without the cyclopentyl group, affecting its physical and chemical properties.

2-cyclopentyl-1H-indole-3-carbaldehyde: Similar structure but without the tert-butyl group, influencing its reactivity and interactions.

Uniqueness

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is unique due to the presence of both the tert-butyl and cyclopentyl groups, which confer specific steric and electronic properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 269.4 g/mol. Its structure features both tert-butyl and cyclopentyl groups attached to an indole framework, which may influence its interaction with biological targets and pathways .

Interaction with Biological Targets

Research indicates that this compound interacts with various enzymes and receptors, particularly those involved in metabolic processes. It has been shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism .

Key Mechanisms:

- Enzyme Modulation: The compound can inhibit or activate enzyme activity by binding to their active sites.

- Cell Signaling Pathways: It influences pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

- Apoptosis Induction: Preliminary studies suggest that it may induce apoptosis in cancer cells, contributing to its potential anticancer properties .

Biological Activities

This compound exhibits a range of biological activities, particularly in the context of cancer research. Its cytotoxic effects have been evaluated against various human cancer cell lines.

Cytotoxicity Studies

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound shows moderate cytotoxic activity against several cancer cell lines. The IC50 values varied, indicating different levels of potency against specific cell types .

| Cell Line | IC50 (μM) |

|---|---|

| KNS42 (Glioblastoma) | 9.06 |

| DAOY (Medulloblastoma) | 8.34 |

| HFF1 (Non-neoplastic) | >50 |

These results suggest that while the compound has potential as an anticancer agent, further structural modifications may be necessary to enhance its efficacy .

Antitumor Activity

In a recent study focusing on indole derivatives, several compounds were synthesized and evaluated for their antitumor activities. Among these, this compound was included due to its structural similarities with other active indoles. The compound was tested against pediatric glioblastoma cells, showing promising results in inhibiting cell viability .

Dosage Effects

The effects of varying dosages were also explored in animal models. At lower doses, the compound demonstrated protective effects against oxidative stress and enhanced cellular function, while higher doses were linked to increased cytotoxicity .

Eigenschaften

IUPAC Name |

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-18(2,3)13-8-9-16-14(10-13)15(11-20)17(19-16)12-6-4-5-7-12/h8-12,19H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWPUFTTXTQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801179492 | |

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590347-39-0 | |

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590347-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.